molecular formula C26H20N2O B11513264 1-(4-Ethoxyphenyl)-3-(pyridin-3-yl)benzo[f]quinoline

1-(4-Ethoxyphenyl)-3-(pyridin-3-yl)benzo[f]quinoline

Cat. No.: B11513264
M. Wt: 376.4 g/mol
InChI Key: NYWVMDQNMNJSAK-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(pyridin-3-yl)benzo[f]quinoline is a complex organic compound that belongs to the class of benzoquinolines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(pyridin-3-yl)benzo[f]quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzoquinoline core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the ethoxyphenyl group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the pyridin-3-yl group: This can be done using nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of metal catalysts like palladium or copper.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(pyridin-3-yl)benzo[f]quinoline can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones.

    Reduction: Formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(pyridin-3-yl)benzo[f]quinoline would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Participating in signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoquinoline derivatives: Compounds with similar core structures but different substituents.

    Phenylpyridine derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

1-(4-Ethoxyphenyl)-3-(pyridin-3-yl)benzo[f]quinoline is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H20N2O

Molecular Weight

376.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-pyridin-3-ylbenzo[f]quinoline

InChI

InChI=1S/C26H20N2O/c1-2-29-21-12-9-19(10-13-21)23-16-25(20-7-5-15-27-17-20)28-24-14-11-18-6-3-4-8-22(18)26(23)24/h3-17H,2H2,1H3

InChI Key

NYWVMDQNMNJSAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CN=CC=C5

Origin of Product

United States

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